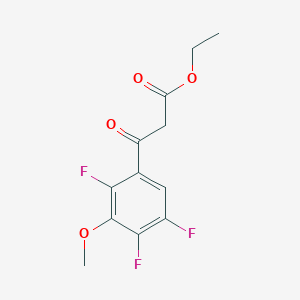
3-Bromobenzotrifluoride
Vue d'ensemble
Description
It is a colorless to slightly yellow liquid with a molecular weight of 225.01 g/mol . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene. The process typically includes the following steps :
- Trifluorotoluene and a composite catalyst are placed in a reactor.
- Hydrobromic acid and sulfuric acid are added.
- The mixture is stirred at a controlled temperature of 5-15°C while a sodium chlorite solution is added dropwise.
- After the addition is complete, the mixture is heated to carry out the reaction.
- The product is then separated into organic and aqueous phases, followed by acid washing, drying, and reduced pressure distillation to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
3-Bromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products:
- Substituted benzotrifluorides
- Biaryl compounds
- Various oxidized or reduced derivatives
Applications De Recherche Scientifique
3-Bromobenzotrifluoride has numerous applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the synthesis of drug molecules, such as weight loss drugs like phentermine.
Material Science: It is used in the production of liquid crystal materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromobenzotrifluoride depends on its application. In organic synthesis, it acts as a building block for more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved vary depending on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
3-Bromobenzotrifluoride can be compared with other similar compounds, such as:
4-Bromobenzotrifluoride: Similar in structure but with the bromine atom in the para position.
2-Bromobenzotrifluoride: Similar in structure but with the bromine atom in the ortho position.
Bromobenzene: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
IUPAC Name |
1-bromo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBNYHMJRJUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059947 | |
| Record name | 3-Bromobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-78-5 | |
| Record name | 1-Bromo-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-α,α,α-trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromobenzyltrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2GF99MK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the trifluoromethyl group influence the reactivity of 3-bromobenzotrifluoride in metalation reactions?
A2: The trifluoromethyl group in this compound plays a crucial role in directing the regioselectivity of metalation reactions. The research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. [] For instance, while this compound undergoes metalation at the 2-position, the analogous [2-bromo-4-(trifluoromethyl)phenyl]silane remains inert due to the buttressing effect exerted by the trifluoromethyl group on the C-Si bond. This buttressing effect hinders the approach of the base, thus preventing metalation. []
Q2: Can you provide an example from the research that illustrates the concept of "relay propagation of crowding" using this compound?
A3: A compelling example of "relay propagation of crowding" can be observed in the reactivity difference between 4-bromo-5,7-dimethoxy-4-(trifluoromethyl)quinoline and 4-bromo-5,7-dimethyl-4-(trifluoromethyl)quinoline. [] While the dimethoxy derivative is inert to lithiation due to the strong steric pressure exerted by the methoxy groups, the dimethyl derivative undergoes lithiation at the 3-position. This highlights that the steric pressure from the methoxy groups (emitters) is relayed through the bromine and trifluoromethyl groups (transmitters) to the 3-position, hindering the approach of the base. The smaller methyl groups exert weaker steric pressure, allowing for lithiation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)






![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)






